molecular formula C10H10N2O3 B6353811 Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-02-2

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353811
CAS No.: 1359656-02-2
M. Wt: 206.20 g/mol
InChI Key: KWAMEKKPYGIVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This ester serves as a versatile synthetic intermediate for the development of novel therapeutic agents, primarily through derivatization into active carboxamide forms . While specific data for the 6-methoxy derivative is being explored, research on closely related analogues highlights the significant potential of this chemical class. Compounds featuring the imidazo[1,2-a]pyridine-3-carboxylate core have been identified as a promising new class of anti-tubercular agents. These derivatives demonstrate exceptional potency against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains, with some compounds showing minimum inhibitory concentrations (MIC) in the low nanomolar range, surpassing the efficacy of some clinical candidate drugs . Furthermore, specific derivatives, such as those with substitutions at the 6-position, have been identified as narrow-spectrum inhibitors targeting the essential cell division protein FtsZ in Streptococcus pneumoniae . This mechanism offers a targeted approach to combat antibiotic-resistant respiratory pathogens while potentially preserving the host's microbiome . The structural features of this scaffold allow for extensive structure-activity relationship (SAR) studies, enabling the optimization of properties like potency and solubility . As such, this compound is a valuable building block for researchers in infectious disease and antibacterial drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMEKKPYGIVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Systems

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.36892
Acetonitrile37.57295
DMF36.78598

Data adapted from.

Polar aprotic solvents like DMF enhance nucleophilicity of the amine reactant, while ethanol facilitates easier workup due to its lower boiling point.

Catalytic Systems

Catalyst choice affects cyclization efficiency:

  • p-TsOH : Yields 65–70%, requires 12–24 hours.

  • DBU : Yields 80–85%, reduces reaction time to 2–4 hours.

  • Zeolite H-Y : Heterogeneous catalyst yielding 75% with easy recovery.

DBU’s strong base strength deprotonates intermediates, accelerating ring closure, whereas zeolites offer recyclability for industrial applications.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol-water (3:1 v/v) remains the standard purification method, yielding needle-like crystals with >99% purity. Slow cooling (0.5°C/min) minimizes occluded impurities.

Chromatographic Methods

Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts, particularly 5-methoxy derivatives formed during cyclization. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%.

Challenges in Synthesis

Regioselectivity Issues

Competing cyclization pathways may yield 5-methoxy or 7-methoxy regioisomers. Substituent-directed cyclization, guided by the methoxy group’s electron-donating effects, favors formation of the 6-methoxy isomer.

Scalability Limitations

Microwave-assisted methods, while efficient, face scalability challenges due to restricted vessel volumes. Continuous-flow reactors are being explored to mitigate this, achieving 82% yield in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit significant activity against multidrug-resistant pathogens, including Mycobacterium tuberculosis (Mtb) and various cancer cell lines.

  • Case Study: Anti-TB Activity
    A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-tubercular activity. Some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain, showcasing the potential of this compound class in combating drug-resistant tuberculosis .
  • Case Study: Anticancer Activity
    In vitro studies on various cancer cell lines (e.g., HeLa, PC-3) revealed that certain derivatives exhibited non-toxicity while effectively inhibiting cell proliferation. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Biological Research

Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets can modulate their activity, potentially leading to therapeutic effects in disease pathways.

  • Enzyme Inhibition
    Research has identified that imidazo[1,2-a]pyridine derivatives can inhibit enzymes like GSK-3β, which is implicated in several diseases including cancer. This inhibition can lead to altered signaling pathways that may contribute to therapeutic outcomes .

Synthetic Applications

Building Block for Complex Molecules
this compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can enhance biological activity or alter physical properties.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to carboxylic acids or ketonesPotassium permanganate
Reduction Produces alcohols or aminesLithium aluminum hydride
Substitution Forms substituted imidazo derivativesNucleophiles (amines, thiols)

Material Science

Development of New Materials
The compound is also explored in the development of new materials due to its unique chemical properties. Its ability to form hydrogen bonds enhances its interactions with polymers and other materials, making it valuable in creating functionalized surfaces or coatings.

Mechanism of Action

The mechanism of action of methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional properties of Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate can be contextualized by comparing it with structurally analogous imidazo[1,2-a]pyridine esters. Key differences arise from substituent variations at positions 2, 6, and the ester group (methyl vs. ethyl). Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 6-OCH₃, 3-COOCH₃ C₁₀H₁₀N₂O₃ 206.20 Intermediate for antimycobacterial agents
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br, 3-COOCH₂CH₃ C₁₀H₉BrN₂O₂ 269.10 Narrow-spectrum anti-Streptococcus pneumoniae activity (MIC = 2–4 µg/mL)
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-F, 3-COOCH₃ C₉H₇FN₂O₂ 194.16 Higher lipophilicity (logP = 1.8) vs. methoxy analog (logP = 1.2)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 2-CH₃, 3-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 Precursor for spiro/thiazolidine antimicrobial derivatives
Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate 5-CH₂Cl, 3-COOCH₂CH₃ C₁₁H₁₁ClN₂O₂ 238.67 Reactive intermediate for regioselective synthesis

Key Observations :

Substituent Position and Bioactivity :

  • Bromo (6-Br) and methoxy (6-OCH₃) substituents at position 6 significantly influence biological activity. The bromo derivative exhibits potent antibacterial activity against S. pneumoniae , while the methoxy analog is prioritized for antimycobacterial applications .
  • Fluoro (6-F) analogs show enhanced membrane permeability due to higher lipophilicity compared to methoxy derivatives .

Ester Group Impact :

  • Methyl esters (e.g., Methyl 6-methoxy) generally exhibit lower molecular weights and altered pharmacokinetic profiles compared to ethyl esters (e.g., Ethyl 6-bromo) .
  • Ethyl esters are often preferred in medicinal chemistry for improved metabolic stability .

Synthetic Flexibility :

  • Halogenated derivatives (Br, Cl, F) serve as versatile intermediates for further functionalization via cross-coupling reactions .
  • Methoxy groups are less reactive but provide steric and electronic modulation for target binding .

Pharmacological and Physicochemical Comparisons
  • Antimicrobial Activity: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate demonstrates selective inhibition of S. Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives show moderate activity against Mycobacterium smegmatis (MIC = 8–16 µg/mL) .
  • Solubility and Stability :

    • Methoxy-substituted derivatives exhibit better aqueous solubility than bromo/chloro analogs due to reduced hydrophobicity .
    • Ethyl esters generally have longer plasma half-lives than methyl esters .

Biological Activity

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structural configuration that contributes to its biological activity. The methoxy group at the 6-position enhances solubility and bioactivity, making it a suitable candidate for drug development.

Property Details
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight Approximately 219.24 g/mol
Structural Features Methoxy group at position 6; carboxylate at position 3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The compound interferes with biochemical pathways essential for the survival and replication of Mtb, which is crucial given the global burden of tuberculosis (TB).

  • Target Pathways : The compound is believed to inhibit the growth of TB bacteria by disrupting their metabolic processes. Studies have shown that imidazo[1,2-a]pyridine analogues can act as effective inhibitors with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strain .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity :
    • A study synthesized various derivatives of imidazo[1,2-a]pyridine and evaluated their antitubercular activity. This compound was among the compounds tested and exhibited promising results against multi-drug resistant strains .
  • Cytotoxicity Assays :
    • Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. Further studies are required to elucidate the specific pathways involved in its anticancer effects .
  • Comparative Analysis with Similar Compounds :
    • Comparative studies with other imidazo[1,2-a]pyridine derivatives indicated that this compound has a distinct profile due to its methoxy substitution pattern and carboxylate functionality. This uniqueness contributes to its enhanced biological activity compared to similar compounds .

Q & A

Q. What are the optimized synthetic routes for Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis of methyl-substituted imidazo[1,2-a]pyridine carboxylates typically involves cyclocondensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. For example, ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives are synthesized via refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol under inert atmospheres, yielding the core structure . To introduce the 6-methoxy group, pre-functionalization of the pyridine precursor (e.g., 6-methoxy-2-aminopyridine) may be required before cyclization. Reaction conditions such as temperature (50–100°C), solvent polarity, and catalysts (e.g., trifluoroacetic acid in microwave-assisted reactions) significantly influence yields .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

  • 1H/13C NMR : Peaks for the methoxy group (δ ~3.8–4.0 ppm for OCH3) and ester carbonyl (δ ~160–165 ppm in 13C) are diagnostic. Aromatic protons in the imidazo[1,2-a]pyridine core appear as multiplets between δ 7.0–9.3 ppm .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+) validate the molecular formula (e.g., C11H10N2O3 requires m/z 218.0692) .

Advanced Research Questions

Q. How do structural modifications at the 6-methoxy position impact biological activity?

Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridines reveal that electron-donating groups (e.g., methoxy) at position 6 enhance binding to targets like PI3Kα by modulating electronic density and steric interactions. For instance, HS-173 (an imidazo[1,2-a]pyridine-3-carboxylate derivative) shows potent inhibition of PI3Kα due to its sulfonamide substituent . Computational docking and free-energy calculations (e.g., molecular dynamics simulations) can rationalize these effects by analyzing ligand-receptor interactions .

Q. What role do computational methods (e.g., DFT) play in understanding the electronic properties of this compound?

Q. How can researchers resolve contradictions in reported synthetic yields for similar imidazo[1,2-a]pyridine derivatives?

Discrepancies in yields often arise from variations in reaction conditions:

  • Catalysts : Microwave-assisted synthesis with trifluoroacetic acid improves efficiency compared to thermal methods .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) may favor cyclization over side reactions .
  • Purification Techniques : Chromatography vs. recrystallization can affect isolated yields. Systematic optimization using Design of Experiments (DoE) or high-throughput screening is recommended to identify robust protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.